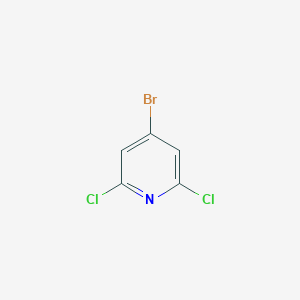

4-Bromo-2,6-dichloropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2N/c6-3-1-4(7)9-5(8)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBXTQINPBZVJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604593 | |

| Record name | 4-Bromo-2,6-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98027-80-6 | |

| Record name | 4-Bromo-2,6-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,6-dichloropyridine (CAS: 98027-80-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-2,6-dichloropyridine, a key building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. This document consolidates available data on its physicochemical characteristics, safety information, and its role as a versatile chemical intermediate.

Core Physicochemical Properties

This compound is a halogenated pyridine derivative. The presence of three halogen substituents on the pyridine ring significantly influences its reactivity and makes it a valuable precursor in various synthetic applications.[1]

General and Physical Properties

The following table summarizes the key identifying and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 98027-80-6 | [2] |

| Molecular Formula | C₅H₂BrCl₂N | [2] |

| Molecular Weight | 226.89 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 90-96 °C | [1] |

| Boiling Point | 254.3 °C at 760 mmHg (Predicted) | [2] |

| Purity | ≥98% (HPLC) | [1] |

| Storage Conditions | Store at 2-8 °C in an inert atmosphere | [3] |

Chemical Identifiers

For unambiguous identification, the following chemical identifiers are provided.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C5H2BrCl2N/c6-3-1-4(7)9-5(8)2-3/h1-2H | [2] |

| InChIKey | GUBXTQINPBZVJP-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=C(C=C(N=C1Cl)Cl)Br | [2] |

Reactivity and Synthetic Applications

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the development of herbicides, fungicides, and various pharmaceuticals.[1] The differential reactivity of the halogen substituents can be exploited for selective functionalization through cross-coupling reactions and nucleophilic substitutions, allowing for the construction of diverse molecular architectures.[4]

Experimental Protocols

General Representative Synthesis Workflow (Hypothetical)

The following diagram illustrates a generalized, hypothetical workflow for the synthesis and purification of a halogenated pyridine like this compound, based on common organic chemistry techniques.

Caption: Generalized workflow for the synthesis, purification, and analysis of a halogenated pyridine.

Analytical Characterization

A standard analytical workflow for the characterization of this compound would involve a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and structure.

Analytical Workflow

The following diagram outlines a typical workflow for the analytical characterization of a synthesized chemical compound like this compound.

Caption: Standard workflow for the analytical characterization of a chemical compound.

Application in Drug Discovery

As a chemical intermediate, this compound is utilized in the early stages of drug discovery and development. Its versatile reactivity allows for the generation of a library of diverse compounds that can be screened for biological activity.

Drug Discovery Workflow

The following diagram illustrates a simplified, conceptual workflow demonstrating how an intermediate like this compound is used in a drug discovery program.

Caption: Conceptual workflow for the use of an intermediate in drug discovery.

Safety Information

This compound is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

For comprehensive safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with applications in both the pharmaceutical and agrochemical sectors. Its well-defined physicochemical properties and reactive nature make it an important building block for the synthesis of a wide range of functionalized molecules. While detailed, publicly available information on its specific biological activities and reaction pathways is limited, its utility in synthetic chemistry is clearly established. Researchers and drug development professionals can leverage the information in this guide for the safe handling, characterization, and application of this compound in their research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H2BrCl2N | CID 20280766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 98027-80-6 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

Physical and chemical properties of 4-Bromo-2,6-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-Bromo-2,6-dichloropyridine (CAS No. 98027-80-6). This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development by consolidating key data, experimental methodologies, and safety information.

Core Physical and Chemical Properties

This compound is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its trifunctional nature, with three distinct halogen atoms, allows for selective and sequential chemical modifications, making it a valuable building block for complex molecular architectures.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in various experimental setups.

| Property | Value | Citations |

| CAS Number | 98027-80-6 | [1][2][3] |

| Molecular Formula | C₅H₂BrCl₂N | [1][2] |

| Molecular Weight | 226.89 g/mol | [2][3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 90-96 °C | [4] |

| Boiling Point | 254.3 - 263.7 °C at 760 mmHg | N/A |

| Density | 1.8 ± 0.1 g/cm³ | N/A |

| Purity | ≥96-98% (HPLC) | [3][4] |

Chemical Identifiers and Descriptors

For unambiguous identification and use in computational chemistry, the following identifiers and descriptors are provided.

| Identifier/Descriptor | Value | Citations |

| IUPAC Name | This compound | [1][3] |

| SMILES | C1=C(C=C(N=C1Cl)Cl)Br | [1] |

| InChI | InChI=1S/C5H2BrCl2N/c6-3-1-4(7)9-5(8)2-3/h1-2H | [1][3] |

| InChIKey | GUBXTQINPBZVJP-UHFFFAOYSA-N | [1][3] |

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its three halogen substituents. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, typically through palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bonds under these conditions, enabling site-selective modifications.

This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[4] Its unique electronic and steric properties, conferred by the halogen atoms, make it an essential building block for creating novel compounds with potential biological activity.[4][5]

Representative Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

Caption: General workflow for selective Suzuki-Miyaura coupling.

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and characterization of this compound. The following sections provide representative methodologies.

Proposed Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound was not found in the searched literature, a plausible method can be adapted from the synthesis of structurally similar compounds like 5-bromo-2,4-dichloropyridine.[6] This proposed synthesis involves the bromination of a suitable aminodichloropyridine followed by a Sandmeyer-type reaction.

Disclaimer: This is a representative protocol and may require optimization.

Step 1: Bromination of 2,6-dichloro-4-aminopyridine

-

Dissolve 2,6-dichloro-4-aminopyridine in a suitable solvent such as dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) in portions while maintaining the temperature.

-

Allow the reaction to stir at room temperature and monitor its completion using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the crude product in ethyl acetate and wash with an acidic solution (e.g., 1 M HCl), followed by a basic solution (e.g., saturated NaHCO₃), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the brominated intermediate.

Step 2: Diazotization and Chlorination

-

Dissolve the intermediate from Step 1 in concentrated hydrochloric acid at a low temperature (e.g., -30 °C).

-

Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

-

After the addition is complete, stir the reaction for an additional hour at the same temperature.

-

Add cuprous chloride to the reaction mixture and allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Once complete, neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.

References

- 1. This compound | C5H2BrCl2N | CID 20280766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 98027-80-6 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Bromo-2,6-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic utility of 4-Bromo-2,6-dichloropyridine. This halogenated pyridine derivative serves as a critical building block in the development of novel pharmaceuticals and agrochemicals, prized for its defined reactivity and structural versatility.

Molecular Structure and Properties

This compound is a pyridine ring substituted with a bromine atom at the 4-position and chlorine atoms at the 2- and 6-positions. The presence of three halogen atoms and the electron-withdrawing nitrogen atom in the aromatic ring significantly influences its chemical reactivity, making it a valuable intermediate for introducing the dichloropyridinyl moiety into more complex molecules.

The molecular structure is depicted below:

Caption: 2D structure of this compound.

Physicochemical and Identification Data

The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 98027-80-6[1][3][4][5][6] |

| Molecular Formula | C₅H₂BrCl₂N[1][3][4] |

| InChI Key | GUBXTQINPBZVJP-UHFFFAOYSA-N[1][2][7] |

| Canonical SMILES | C1=C(C(=NC(=C1)Cl)Cl)Br[1] |

| Synonyms | 4-Bromo-2,6-dichlorpyridine, 2,6-Dichloro-4-bromopyridine[1][6] |

Table 2: Molecular and Physical Properties

| Property | Value |

| Molecular Weight | 226.88 g/mol [1] |

| Exact Mass | 224.87477 Da[1] |

| Physical Appearance | White crystalline solid[3][6] |

| Melting Point | 90-96 °C[3] |

| Purity | ≥ 98% (HPLC)[2][3][7] |

| Storage Conditions | 0-8 °C, under inert atmosphere[2][3][7] |

Synthetic Applications and Experimental Protocols

This compound is a versatile intermediate primarily used in cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). The differential reactivity of the halogens (bromine being more reactive than chlorine in many palladium-catalyzed couplings) allows for selective functionalization. It is widely employed in the synthesis of complex organic molecules for medicinal chemistry and materials science.[3]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, used to form carbon-carbon bonds. This compound can be selectively coupled at the 4-position (C-Br bond) with various boronic acids or esters. The following is a representative protocol adapted from procedures for similar halogenated heterocycles.

Objective: To synthesize a 4-aryl-2,6-dichloropyridine derivative via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, toluene, or DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 ratio). Stir the mixture for 5-10 minutes. Add the palladium catalyst (typically 2-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (from a few hours to overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 4-aryl-2,6-dichloropyridine.

Logical Workflow Visualization

The following diagram illustrates the logical workflow of the Suzuki-Miyaura coupling reaction, a key application for this compound in synthetic chemistry.

Caption: Logical workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jocpr.com [jocpr.com]

- 7. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

Spectroscopic Characterization of 4-Bromo-2,6-dichloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-Bromo-2,6-dichloropyridine. Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and data from structurally similar compounds. Detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from the analysis of substituent effects on the pyridine ring and typical values for similar halogenated aromatic compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~7.5 - 8.0 | Singlet | The two equivalent protons at the C3 and C5 positions are expected to appear as a single peak due to the molecule's symmetry. The exact shift is influenced by the solvent. |

| ¹³C | ~150 - 155 (C2, C6) | Singlet | Carbons bearing chlorine atoms are significantly deshielded. |

| ¹³C | ~120 - 125 (C4) | Singlet | The carbon atom attached to the bromine is expected in this region. |

| ¹³C | ~130 - 135 (C3, C5) | Singlet | Carbons adjacent to the nitrogen and flanked by halogenated carbons. |

Table 2: Predicted Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| ~3100 - 3000 | Weak | C-H stretching (aromatic) |

| ~1550 - 1530 | Strong | C=N and C=C stretching (pyridine ring) |

| ~1420 - 1400 | Medium | C=C stretching (pyridine ring) |

| ~1100 - 1000 | Strong | C-Cl stretching |

| ~850 - 750 | Strong | C-H out-of-plane bending |

| ~600 - 500 | Medium | C-Br stretching |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Value | Predicted Relative Abundance | Ion Fragment |

| 225/227/229 | High | [M]⁺, [M+2]⁺, [M+4]⁺ Molecular ion cluster. The isotopic pattern will be characteristic of one bromine and two chlorine atoms.[1] |

| 190/192/194 | Moderate | [M-Cl]⁺ Fragment resulting from the loss of a chlorine atom. |

| 146/148 | Moderate | [M-Br]⁺ or [M-Cl-Cl]⁺. Further fragmentation would be needed to distinguish. |

| 111 | Moderate | [M-Br-Cl]⁺ Fragment from the loss of both a bromine and a chlorine atom. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols represent standard procedures and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-15 mg of this compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the tube in the NMR spectrometer.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any absorbed water, which can interfere with the spectrum.[2][3]

-

In an agate mortar, grind 1-2 mg of solid this compound to a fine powder.[3][4]

-

Add approximately 100-200 mg of the dry KBr to the mortar and gently but thoroughly mix with the sample.[3][4]

-

-

Pellet Formation:

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.[5] The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS) with Electron Ionization (EI)

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized by heating in a high vacuum environment.[6]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[6][7] This causes the molecules to ionize, forming a molecular ion (M⁺) and various fragment ions. This is considered a "hard" ionization technique due to the extensive fragmentation it can cause.[8]

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound | C5H2BrCl2N | CID 20280766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 3. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 4. shimadzu.com [shimadzu.com]

- 5. scienceijsar.com [scienceijsar.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

Navigating the Solubility Landscape of 4-Bromo-2,6-dichloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dichloropyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of novel therapeutic agents. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing suitable formulation protocols. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including a detailed experimental protocol for its quantitative determination and a discussion of the structural factors influencing its solubility.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the solubility of this compound, a polar aprotic molecule, is expected to be higher in polar organic solvents. The presence of the electronegative nitrogen and halogen atoms creates a dipole moment, facilitating interactions with polar solvent molecules. Its solubility in nonpolar solvents like hexanes is anticipated to be limited.

Quantitative Solubility Data for Analogous Compounds

In the absence of specific data for this compound, the following table presents solubility data for structurally similar halogenated pyridines. This information can serve as a useful reference for initial solvent screening and experimental design.

| Solvent | 2,6-Dichloropyridine[1] | 4-Bromopyridine Hydrochloride[2][3][4] |

| Water | Insoluble | Soluble |

| Methanol | Data not available | Soluble |

| Dimethyl Sulfoxide (DMSO) | Data not available | Soluble |

| Ethanol | Data not available | Soluble (polar organic) |

| Acetone | Data not available | Significant solubility |

| Chloroform | Data not available | Limited solubility (non-polar) |

Note: This table is intended for illustrative purposes and the solubility of this compound may vary.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents using the widely accepted isothermal shake-flask method.

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or magnetic stirrer with hot plate

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or on a stirrer and agitate the mixture at a constant temperature for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a pre-calibrated HPLC, GC, or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

Data Presentation

The solubility data should be presented in a clear and organized manner, as shown in the example table below.

| Solvent | Temperature (°C) | Solubility (g/L) |

| e.g., Acetonitrile | 25 | Experimental Value |

| e.g., Dichloromethane | 25 | Experimental Value |

| e.g., Ethyl Acetate | 25 | Experimental Value |

| e.g., Toluene | 25 | Experimental Value |

Visualizing Methodologies

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility

The solubility of a compound is influenced by a combination of factors related to the solute, the solvent, and the experimental conditions.

Caption: Factors influencing the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound remains elusive in publicly accessible literature, this technical guide provides a robust framework for its experimental determination. By understanding the principles of solubility and utilizing the detailed protocol provided, researchers and drug development professionals can generate the critical data necessary to advance their research and development efforts with this important synthetic intermediate. The provided information on analogous compounds and the logical relationships influencing solubility offer a solid foundation for designing and interpreting these crucial experiments.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-2,6-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the safety data and handling precautions for 4-Bromo-2,6-dichloropyridine, a key intermediate in pharmaceutical synthesis. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure and compliant laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Skin Irritation | Category 2 |

| Serious Eye Irritation | Category 2 |

| Acute Toxicity, Inhalation | Category 4 |

| Specific target organ toxicity – single exposure | Category 3 |

Source: ChemicalBook[1]

Table 2: Hazard Statements and Pictograms

| Code | Statement | Pictogram |

| H302 | Harmful if swallowed. | GHS07 (Harmful) |

| H312 | Harmful in contact with skin. | GHS07 (Harmful) |

| H315 | Causes skin irritation. | GHS07 (Harmful) |

| H319 | Causes serious eye irritation. | GHS07 (Harmful) |

| H332 | Harmful if inhaled. | GHS07 (Harmful) |

| H335 | May cause respiratory irritation. | GHS07 (Harmful) |

Source: ChemicalBook[1], Sigma-Aldrich[2]

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to precautionary measures is mandatory when handling this compound. These are categorized into prevention, response, storage, and disposal.

Table 3: Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |

| P264 | Wash skin thoroughly after handling.[1] | |

| P270 | Do not eat, drink or smoke when using this product.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] | |

| Response | P301+P317 | IF SWALLOWED: Get medical help.[1] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[1] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P319 | Get medical help if you feel unwell.[1] | |

| P332+P317 | If skin irritation occurs: Get medical help.[1] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405 | Store locked up.[1] | |

| Disposal | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] |

A comprehensive personal protective equipment (PPE) plan is essential. All operations involving this compound should be conducted in a certified chemical fume hood.[3][4]

Table 4: Recommended Personal Protective Equipment (PPE)

| Task | Recommended PPE |

| Weighing and transferring solid | Chemical safety goggles, nitrile gloves, lab coat, and a full-face respirator if exposure limits are exceeded or irritation is experienced.[1][4] |

| Preparing solutions | Chemical safety goggles, nitrile gloves, lab coat, and work in a fume hood.[4][5] |

| Running reactions | Chemical safety goggles, nitrile gloves, lab coat, and work in a fume hood.[4][5] |

| Handling spills | Self-contained breathing apparatus, chemical resistant gloves, and impervious clothing.[1][6] |

Safe Handling and Storage Workflow

The following diagram outlines the logical workflow for the safe handling and storage of this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of exposure or a spill.

Table 5: First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |

In case of a spill, evacuate personnel to a safe area.[1] Wear a self-contained breathing apparatus and chemical-impermeable gloves.[1] Prevent further leakage if it is safe to do so and avoid allowing the chemical to enter drains.[1] Collect the spilled material and arrange for disposal.[1]

Fire-Fighting Measures

In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Firefighters should wear self-contained breathing apparatus.[1]

Experimental Protocols: Standard Handling Procedures

While specific experimental protocols will vary, the following general procedures must be followed when working with this compound:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][4]

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling.[1]

-

Container Handling: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Store away from incompatible materials.[1]

The following diagram illustrates the decision-making process in the event of an emergency.

References

High-Purity 4-Bromo-2,6-dichloropyridine: A Technical Guide for Researchers

For scientists and professionals in drug development, high-purity 4-Bromo-2,6-dichloropyridine serves as a critical building block in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth overview of commercially available this compound, including a list of suppliers, typical specifications, representative analytical and synthesis protocols, and its application in the development of targeted cancer therapies.

Commercial Availability and Specifications

High-purity this compound is available from a range of commercial suppliers catering to the research and pharmaceutical industries. The compound is typically offered as a white to off-white crystalline solid with a purity of 98% or higher, as determined by High-Performance Liquid Chromatography (HPLC). Below is a summary of typical product specifications from various suppliers.

| Property | Typical Specification |

| CAS Number | 98027-80-6 |

| Molecular Formula | C₅H₂BrCl₂N |

| Molecular Weight | ~226.9 g/mol |

| Purity | ≥ 98% (HPLC)[1] |

| Appearance | White to off-white crystalline solid[1] |

| Melting Point | 90-96 °C[1] |

| Storage Conditions | 0-8 °C, under inert atmosphere[1] |

Table 1: Typical Product Specifications for Commercial this compound.

A non-exhaustive list of commercial suppliers includes:

-

Chem-Impex International, Inc.[2]

-

Sigma-Aldrich (Ambeed)[3]

-

Santa Cruz Biotechnology

-

Pipzine Chemicals

-

Echemi (China Skyrun Industrial Co., Ltd.)

-

Chempure

-

BLD Pharm[4]

Researchers are advised to request lot-specific Certificates of Analysis (CoA) from suppliers to obtain precise purity data and impurity profiles.

Application in Drug Development: Synthesis of Palbociclib Intermediate

This compound is a key starting material in the synthesis of Palbociclib, a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[2][5] Palbociclib is an FDA-approved oral medication for the treatment of certain types of breast cancer.[2][6] The halogenated pyridine core of this compound allows for sequential, regioselective functionalization, a crucial feature in the construction of the complex pyrido[2,3-d]pyrimidin-7-one scaffold of Palbociclib.[5]

CDK4/6 Signaling Pathway and Palbociclib's Mechanism of Action

CDK4 and CDK6 are key regulators of the cell cycle.[7] In hormone receptor-positive (HR+) breast cancer, the cyclin D-CDK4/6-Rb pathway is often hyperactive, leading to uncontrolled cell proliferation. Palbociclib inhibits CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb).[6] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby blocking the G1-S phase transition and arresting the cell cycle.[6]

References

- 1. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 98027-80-6 [sigmaaldrich.cn]

- 4. 98027-80-6|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]

Electrophilic and nucleophilic sites of 4-Bromo-2,6-dichloropyridine

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Bromo-2,6-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile trifunctional heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its unique electronic properties, arising from the interplay of the pyridine nitrogen and three halogen substituents, define distinct sites for electrophilic and nucleophilic attack. This guide provides a comprehensive analysis of these reactive centers, detailing the theoretical principles governing its reactivity, quantitative data from key transformations, and detailed experimental protocols. The strategic functionalization of this molecule through nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions is explored, offering insights for the rational design of complex molecular architectures.

Introduction to this compound

This compound is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of a wide array of functionalized molecules.[1] The pyridine core, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. The presence of two chlorine atoms at the 2 and 6-positions and a bromine atom at the 4-position imparts a unique reactivity profile, allowing for selective and sequential functionalization. Understanding the inherent electrophilic and nucleophilic nature of its various positions is paramount for its effective utilization in synthetic chemistry.

Electronic Properties and Reactivity Overview

The reactivity of this compound is dictated by the electronic effects of its constituent atoms:

-

Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect on the pyridine ring. This significantly reduces the electron density of the ring carbons, making them susceptible to nucleophilic attack. The lone pair of electrons on the nitrogen atom also imparts nucleophilic and basic character to the molecule.

-

Halogen Substituents (Cl, Br): The chlorine and bromine atoms are also strongly electronegative and further deplete the electron density of the ring carbons through their inductive effects (-I). This heightened electron deficiency is a key factor in the molecule's susceptibility to nucleophilic aromatic substitution.

Consequently, the molecule possesses a primary nucleophilic center at the nitrogen atom and multiple electrophilic centers at the carbon atoms of the pyridine ring, particularly those bonded to the halogens (C2, C4, C6).

References

Thermal stability and decomposition of 4-Bromo-2,6-dichloropyridine

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Bromo-2,6-dichloropyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of this compound. Due to a notable lack of specific experimental data for this compound in scientific literature, this guide combines its known physicochemical properties with data from analogous halogenated pyridines to infer potential thermal behavior. Detailed, generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are presented to enable researchers to perform their own thermal stability assessments. A logical workflow for such an investigation is also provided in a visual format. This document aims to be a foundational resource for professionals working with this compound, emphasizing the importance of empirical analysis while providing a predictive framework based on available data for similar compounds.

Introduction

This compound is a halogenated pyridine derivative with applications as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. The arrangement of its halogen substituents influences its reactivity and makes it a valuable building block in medicinal chemistry and materials science. Understanding the thermal stability of this compound is critical for its safe handling, storage, and for defining processing parameters in synthetic applications. Thermal decomposition can lead to the formation of hazardous byproducts and impact the purity and yield of desired products.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases and provides a baseline for its physical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₂BrCl₂N |

| Molecular Weight | 226.89 g/mol |

| CAS Number | 98027-80-6 |

| Appearance | White to off-white solid |

| Melting Point | 90-96 °C |

| Boiling Point | ~263.7 °C at 760 mmHg (Predicted) |

| Density | ~1.8 g/cm³ (Predicted) |

| Storage Conditions | 2-8°C, under inert atmosphere |

Thermal Stability and Decomposition Analysis

Overview and Data on Analogous Halogenated Pyridines

While specific thermal analysis data for this compound is unavailable, the thermal behavior of other halogenated pyridines can provide valuable insights. Generally, the thermal stability of halogenated aromatic compounds is influenced by the type and position of the halogen substituents. The Carbon-Halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I, suggesting that the C-Br bond in this compound would be the most likely to undergo initial cleavage upon heating.

Table 2 summarizes thermal decomposition data for some analogous halogenated pyridines to serve as a reference. It is crucial to interpret this data with caution, as the specific substitution pattern of this compound will uniquely influence its thermal stability.

Table 2: Thermal Decomposition Data for Analogous Halogenated Pyridines

| Compound | Analysis Method | Key Findings |

| 2,6-Dichloropyridine | - | Melting Point: 83-86 °C; Boiling Point: 211-212 °C.[1] A safety data sheet indicates that toxic vapors, including nitrogen oxides and hydrogen chloride, may be released upon thermal decomposition.[2] |

| Halogenated Azidopyridines | DSC | Onset temperatures for decomposition were observed between 119 and 135 °C.[3] |

| 3-Chloropyridine | - | A safety data sheet notes that upon heating to decomposition, it emits very toxic fumes of chloride and nitrogen oxides.[4] |

| 2-Chloropyridine | - | When exposed to heat, it can release toxic phosgene gas.[5] |

Note: This table provides data for analogous compounds and should be used for comparative purposes only.

Potential Decomposition Mechanisms

The thermal decomposition of this compound is expected to proceed via a complex radical mechanism. The initial and rate-determining step is likely the homolytic cleavage of the weakest bond, which is the C-Br bond. Subsequent reactions could involve the cleavage of the C-Cl bonds and the fragmentation of the pyridine ring.

A plausible, though unverified, decomposition pathway could involve:

-

Initiation: Homolytic cleavage of the C-Br bond to form a dichloropyridyl radical and a bromine radical.

-

Propagation: The highly reactive radicals can abstract atoms from other molecules, leading to a chain reaction. This could result in the formation of various chlorinated and brominated pyridines and biphenyls.

-

Termination: Combination of radicals to form stable molecules.

Under oxidative conditions, the decomposition products could include oxides of nitrogen (NOx), hydrogen chloride (HCl), hydrogen bromide (HBr), and carbon oxides (CO, CO₂). In inert atmospheres, the formation of polyhalogenated aromatic compounds is more likely.

Recommended Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).

-

Atmosphere: The analysis should be run under both an inert atmosphere (e.g., nitrogen at a flow rate of 50-100 mL/min) and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen at the same flow rate) to simulate different conditions.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of mass loss against temperature. Determine the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_max), and the final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Atmosphere: Typically conducted under an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min).

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected decomposition temperature (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow against temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Determine the onset temperatures and peak temperatures for each transition and calculate the associated enthalpy changes (ΔH).

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products released during decomposition.

Methodology:

-

Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

As the sample is heated in the TGA, the evolved gases are continuously analyzed by the MS or FTIR.

-

This allows for the identification of decomposition products in real-time as a function of temperature.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal stability assessment of this compound.

Caption: Workflow for Thermal Stability Assessment.

Safety Considerations

The thermal decomposition of this compound is expected to release toxic and corrosive gases, including hydrogen bromide, hydrogen chloride, and nitrogen oxides.[2][4] All thermal analyses should be conducted in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The exhaust from the thermoanalytical instruments should be properly vented.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is currently lacking in the scientific literature, this guide provides a framework for its characterization. Based on its structure and data from analogous compounds, it is anticipated to decompose at elevated temperatures, likely initiating with the cleavage of the C-Br bond. The recommended TGA, DSC, and EGA protocols provide a clear path for researchers to obtain the necessary empirical data to ensure the safe and effective use of this compound in their work. The generation of such data would be a valuable contribution to the scientific community.

References

- 1. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Substituted Pyridines using 4-Bromo-2,6-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of a variety of substituted pyridines utilizing 4-Bromo-2,6-dichloropyridine as a versatile starting material. This trifunctionalized pyridine is a valuable building block in medicinal chemistry and materials science due to the differential reactivity of its halogen substituents. The bromine at the C4 position is more susceptible to palladium-catalyzed cross-coupling reactions, while the chlorine atoms at the C2 and C6 positions are activated for nucleophilic aromatic substitution (SNAr). This allows for selective and sequential functionalization, enabling the synthesis of complex, highly substituted pyridine scaffolds which are key components in many pharmaceutical agents.[1]

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The C4-bromo position of this compound is the primary site for palladium-catalyzed cross-coupling reactions, owing to the greater reactivity of the C-Br bond compared to the C-Cl bond in oxidative addition to the palladium(0) catalyst.[2] This selective reactivity allows for the introduction of a wide range of substituents at the C4 position while leaving the C2 and C6 chloro groups available for subsequent transformations.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester.[3] This reaction is widely used in drug discovery for the synthesis of biaryl and heteroaryl structures.[4]

General Reaction Scheme: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling at the C4-bromo position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O | 55 | 12 | 75 |

| 3-Thienylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 90 | 16 | 82 |

Note: Data is compiled from representative procedures for similar dihalopyrimidine substrates and may require optimization for this compound.[2][5]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), phenylboronic acid (1.1 equiv.), and potassium phosphate (K₃PO₄) (2.0 equiv.).[5]

-

Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the starting pyridine) and water (typically a 4:1 to 5:1 ratio of dioxane to water).[6]

-

Reaction: Heat the reaction mixture to 70-80 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This method allows for the facile synthesis of 4-amino-2,6-dichloropyridines, which are important intermediates in pharmaceuticals.[8]

General Reaction Scheme: Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination at the C4-bromo position.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Morpholine | Pd(OAc)₂ (2) / BINAP (3) | NaOtBu | Toluene | 100 | 18 | 90 |

| Aniline | Pd₂(dba)₃ (1.5) / RuPhos (3.6) | K₃PO₄ | Dioxane | 110 | 20 | 85 |

| Benzylamine | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ | t-BuOH | 80 | 16 | 88 |

Note: Conditions are based on general protocols for aryl halides and may require optimization.[9][10]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

Reaction Setup: In an oven-dried vial or flask, combine this compound (1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 3 mol%).[9]

-

Reagent Addition: Add sodium tert-butoxide (NaOtBu, 1.4 equiv.). Seal the vessel with a septum.

-

Atmosphere Control: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by morpholine (1.2 equiv.).

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.[9]

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[11] This reaction is highly valuable for synthesizing alkynylpyridines, which are precursors for various pharmaceuticals and organic materials.[12]

General Reaction Scheme: Sonogashira Coupling

Caption: Sonogashira coupling at the C4-bromo position.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

-

Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent like THF or toluene, add Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 5 mol%) and Copper(I) iodide (CuI, 2.5 mol%).[13]

-

Reagent Addition: Add an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA) (7.0 equiv.), followed by the terminal alkyne, phenylacetylene (1.1 equiv.).[13]

-

Reaction: Stir the reaction at room temperature for 3-6 hours. The reaction is often carried out under an inert atmosphere.[14]

-

Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite, washing with additional ether.

-

Purification: Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the product by flash column chromatography.[13]

Nucleophilic Aromatic Substitution (SNAr) at C2/C6-Positions

The chlorine atoms at the C2 and C6 positions of the pyridine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.[15] These reactions typically require a strong nucleophile and may require elevated temperatures. SNAr provides a direct method to introduce heteroatom nucleophiles.[16]

General Reaction Scheme: Nucleophilic Aromatic Substitution

References

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. research.rug.nl [research.rug.nl]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2,6-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-Bromo-2,6-dichloropyridine. This versatile building block allows for selective functionalization at the C4 position, leveraging the differential reactivity of the C-Br bond over the C-Cl bonds. The Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions are powerful tools for the synthesis of novel substituted pyridine derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction to Cross-Coupling with this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] For polyhalogenated pyridines like this compound, the inherent differences in the reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited to achieve selective functionalization.[2] By carefully selecting the reaction conditions, coupling can be directed to the more reactive C-Br bond at the C4 position, leaving the two C-Cl bonds at the C2 and C6 positions available for subsequent transformations. This sequential functionalization strategy is a powerful approach for creating complex and diverse molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C4 position.

Quantitative Data Summary: Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 20 | 60[3] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 22 | 75[3] |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18 | 68[3] |

| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 |

| 5 | 2-Naphthylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 |

Note: Yields are based on reported values for structurally similar substrates and optimized conditions. Actual yields may vary.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for a structurally similar substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine.[3]

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Pd(PPh₃)₄ (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the corresponding arylboronic acid (1.1 eq), K₃PO₄ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Stir the reaction mixture at 70-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,6-dichloro-4-arylpyridine.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Stille Coupling

The Stille reaction offers a mild and versatile method for C-C bond formation using organostannane reagents.[4] These reagents are often stable to air and moisture and tolerate a wide range of functional groups.[5]

Quantitative Data Summary: Stille Coupling of this compound

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 78 |

| 2 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | DMF | 90 | 24 | 85 |

| 3 | Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ (3) | - | CuI (5) | NMP | 80 | 12 | 82 |

| 4 | (4-Methoxyphenyl)trimethylstannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | Dioxane | 100 | 18 | 88 |

| 5 | Tributyl(ethynyl)stannane | AsPh₃ (8) | Pd₂(dba)₃ (2) | - | THF | 65 | 12 | 75 |

Note: Yields are based on general literature precedents for Stille couplings of aryl bromides and may require optimization for this specific substrate.

Experimental Protocol: Stille Coupling

Materials:

-

This compound

-

Organostannane (1.1 equivalents)

-

Pd(PPh₃)₄ (3-5 mol%)

-

Anhydrous and degassed solvent (e.g., Toluene, DMF, or Dioxane)

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous, degassed solvent.

-

Add the organostannane (1.1 eq) to the solution via syringe.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

To remove the tin byproducts, the reaction mixture can be quenched with an aqueous solution of KF and stirred for 1-2 hours, followed by filtration through celite.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[6]

Quantitative Data Summary: Sonogashira Coupling of this compound

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 92 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 70 | 8 | 88 |

| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 50 | 5 | 95 |

| 4 | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Dioxane | 65 | 10 | 85 |

| 5 | 4-Methoxyphenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF/Toluene | RT | 12 | 90 |

Note: Yields are based on general literature precedents for Sonogashira couplings of aryl bromides and may require optimization for this specific substrate.

Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

PdCl₂(PPh₃)₂ (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Amine base (e.g., Triethylamine or Diisopropylethylamine)

-

Anhydrous and degassed solvent (e.g., THF, Toluene, or DMF)

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Add the anhydrous, degassed solvent and the amine base (2-3 eq).

-

Add the terminal alkyne (1.2 eq) via syringe.

-

Stir the reaction mixture at the desired temperature (room temperature to 70 °C) and monitor by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Caption: Decision tree for optimizing Sonogashira coupling conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of a wide range of primary and secondary amines with aryl halides.[7]

Quantitative Data Summary: Buchwald-Hartwig Amination of this compound

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 90 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 85 |

| 3 | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS | THF | 80 | 10 | 88 |

| 4 | Piperidine | Pd(OAc)₂ (2) | JohnPhos (4) | NaOtBu | Toluene | 100 | 14 | 93 |

| 5 | Indole | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 75 |

Note: Yields are based on general literature precedents for Buchwald-Hartwig aminations of aryl bromides and may require optimization for this specific substrate.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)

-

Base (e.g., NaOtBu, K₃PO₄) (1.4-2.0 equivalents)

-

Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

-

Schlenk tube or sealed vial

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube or oven-dried sealed vial under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

-

Add this compound (1.0 eq) and the amine (1.2 eq).

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the tube/vial and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and flexible platform for the synthesis of a diverse range of substituted pyridines. The selective functionalization of the C4-position allows for the strategic introduction of various substituents, while retaining the C2 and C6 chloro-substituents for potential further diversification. The protocols and data presented in this document serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, facilitating the development of novel and complex molecular entities.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. Stille Coupling [organic-chemistry.org]

- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-Bromo-2,6-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5] The selective functionalization of polyhalogenated heterocycles is particularly crucial in medicinal chemistry for the generation of novel molecular scaffolds.[6]